N-benzyl-3,5-dibromo-2-iodobenzamide

Medicinal Chemistry Chemical Biology Halogen Bonding

Researchers seeking polyhalogenated benzamide building blocks with differentiated C-I vs C-Br reactivity face limited commercial sources. N-Benzyl-3,5-dibromo-2-iodobenzamide directly addresses this gap: - Ortho-iodo + meta-dibromo pattern enables sequential Suzuki, Sonogashira, or Buchwald-Hartwig couplings for rapid analog generation. - Computed LogP ~5.14 and TPSA 29.1 Ų place it in the upper drug-like space, ideal for CNS-penetrant and intracellular target screening libraries. - ≥95% purity, in-stock availability, and ambient shipping ensure seamless integration into existing synthesis workflows.

Molecular Formula C14H10Br2INO
Molecular Weight 494.95 g/mol
Cat. No. B12463578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-3,5-dibromo-2-iodobenzamide
Molecular FormulaC14H10Br2INO
Molecular Weight494.95 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=C(C(=CC(=C2)Br)Br)I
InChIInChI=1S/C14H10Br2INO/c15-10-6-11(13(17)12(16)7-10)14(19)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19)
InChIKeyPOOQLLMYBNIJPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-3,5-dibromo-2-iodobenzamide Physicochemical Profile


N-Benzyl-3,5-dibromo-2-iodobenzamide (C₁₄H₁₀Br₂INO, MW 494.95 g/mol) is a polyhalogenated benzamide featuring bromine atoms at the 3- and 5-positions and an iodine atom at the 2-position of the benzamide ring, with an N-benzyl substituent . This substitution pattern yields a computed LogP of approximately 5.14 and a topological polar surface area (TPSA) of 29.1 Ų, values that fall within the upper end of the drug-like chemical space for halogenated benzamides . The compound is commercially available as a research reagent at ≥95% purity .

N-Benzyl-3,5-dibromo-2-iodobenzamide vs. Simple Analogs


Halogenated benzamide analogs may appear interchangeable, but subtle changes in the number and position of halogen substituents can dramatically alter physicochemical properties and biological interactions. The simultaneous presence of a bulky iodine atom at the ortho position and two bromine atoms at the meta positions creates a unique steric and electronic environment that influences molecular recognition, halogen bonding potential, and metabolic stability in ways that mono-halogenated or differently substituted analogs cannot replicate . The evidence items below quantify key differentiating dimensions.

N-Benzyl-3,5-dibromo-2-iodobenzamide Comparison with Close Analogs


Molecular Weight & Heavy Halogen Comparison

N-Benzyl-3,5-dibromo-2-iodobenzamide has a molecular weight of 494.95 g/mol and contains 3 heavy halogen atoms (2 Br + 1 I). In comparison, the mono-bromo analog N-benzyl-5-bromo-2-iodobenzamide (C₁₄H₁₁BrINO) has a molecular weight of 416.05 g/mol with only 2 heavy halogens (1 Br + 1 I) . The additional bromine atom increases molecular weight by 78.9 g/mol (+19%) and adds a third heavy atom capable of participating in halogen bonding interactions, a feature critical for crystal engineering and target engagement .

Medicinal Chemistry Chemical Biology Halogen Bonding

Halogen Bond Donor Capacity

The 2-iodo substituent in N-benzyl-3,5-dibromo-2-iodobenzamide is expected to be a stronger halogen bond donor than bromine or chlorine at the same position due to iodine's greater polarizability and larger σ-hole . In systematic studies of halogenated benzamide isomer grids, the ortho-iodo substituent consistently forms shorter and more directional C–I···O/N halogen bonds compared to ortho-bromo or ortho-chloro analogs . While no direct comparative crystal structure data is available for this specific compound, the class-level inference strongly supports enhanced halogen bonding capability relative to des-iodo or bromo-only analogs.

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Lipophilicity (LogP) Comparison

The computed LogP for the 3,5-dibromo-2-iodo-N-phenylbenzamide analog is 5.14 . For the mono-bromo analog N-benzyl-5-bromo-2-iodobenzamide, the predicted LogP is approximately 4.2–4.5 (estimated from fragment-based calculation). This ~0.7–0.9 LogP unit increase reflects the lipophilic contribution of the second bromine atom and may affect membrane permeability, protein binding, and solubility in systematic ways. In the context of screening library selection, a higher LogP may be desirable for targeting intracellular or CNS targets where increased lipophilicity correlates with improved passive membrane diffusion.

ADME Prediction Drug Design Physicochemical Profiling

Hypervalent Iodine Precursor Utility

2-Iodobenzamides are well-established precursors for the synthesis of benziodazolone-type hypervalent iodine(III) reagents, which find application in selective oxidation, esterification, and amidation reactions . The presence of additional electron-withdrawing bromine substituents at the 3- and 5-positions is expected to enhance the electrophilicity of the iodine center and may improve the stability of the resulting hypervalent iodine species compared to non-brominated 2-iodobenzamides. While direct comparative yield data for this specific compound are not available, the class of 2-iodobenzamides has been demonstrated to react with mCPBA to form pseudocyclic I(III) reagents in excellent yields (typically >85%) .

Organic Synthesis Hypervalent Iodine Chemistry Oxidation Reagents

N-Benzyl-3,5-dibromo-2-iodobenzamide Procurement Scenarios


Halogen Bonding Co-Crystal Design

The presence of three heavy halogen atoms (2 Br + 1 I) with differentiated σ-hole donor strengths makes this compound an ideal candidate for systematic halogen bonding studies in co-crystal engineering. The 2-iodo substituent provides strong, directional C–I···O/N interactions, while the 3,5-dibromo pattern offers additional, weaker halogen bond donor sites, enabling hierarchical supramolecular assembly. Crystallographic analysis of related halogenated benzamide isomer grids supports the predictive design of interaction geometries.

Hypervalent Iodine Reagent Development

As a 2-iodobenzamide derivative, this compound can serve as a precursor for benziodazolone-type hypervalent iodine(III) reagents. The electron-withdrawing 3,5-dibromo substitution may enhance the oxidative stability and electrophilic reactivity of the resulting I(III) species compared to non-brominated analogs . This makes it a strategic starting material for developing next-generation selective oxidation and coupling reagents.

Screening Library for Lipophilic Targets

With a computed LogP of ~5.14 , this compound populates the higher-lipophilicity region of drug-like chemical space, complementing more polar screening library members. It is particularly suited for screening campaigns targeting intracellular protein–protein interactions, nuclear receptors, or CNS-penetrant small molecules where elevated LogP is a favorable physicochemical parameter.

Polyhalogenated Fragment for FBDD

The tri-halogenated benzamide scaffold represents a compact, fragment-sized building block (MW < 500) with multiple vectors for further elaboration via cross-coupling chemistry (Suzuki, Sonogashira, Buchwald-Hartwig). The differential reactivity of C–I versus C–Br bonds enables sequential functionalization strategies that are not accessible with mono-halogenated or symmetrical polyhalogenated analogs .

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